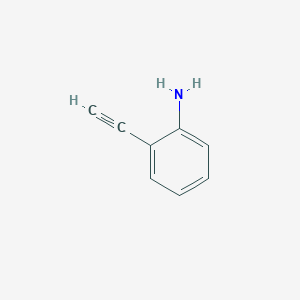

2-Ethynylaniline

Descripción general

Descripción

Synthesis Analysis

2-Ethynylaniline can be synthesized from 2-iodoaniline derivatives. The process involves the addition of trimethylsilylacetylene, PdCl2, and CuI to a solution of 2-iodoaniline derivative and diethylamine .Molecular Structure Analysis

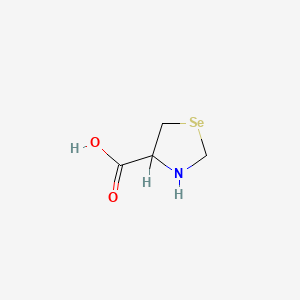

The molecular structure of 2-Ethynylaniline consists of a benzene ring attached to an acetylene group and an amine group . The compound has a high degree of conjugation, which contributes to its chemical properties.Chemical Reactions Analysis

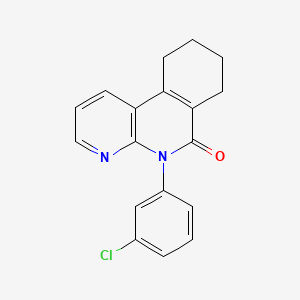

2-Ethynylaniline has been used in copper-catalyzed cascade reactions with silylynamides . This reaction leads to the construction of quinoline derivatives, which are valuable in various fields of chemistry.Physical And Chemical Properties Analysis

2-Ethynylaniline has a refractive index of 1.6200, a boiling point of 229-230 °C, and a density of 1.030 g/mL at 25 °C . It also has a flash point of 98.3 °C .Aplicaciones Científicas De Investigación

Catalysis

2-Ethynylaniline is used in catalysis, particularly in copper-catalyzed Sonogashira reactions. This reaction is a powerful tool for forming carbon-carbon bonds, essential for constructing complex organic molecules. The use of 2-Ethynylaniline can lead to significant advancements in the efficiency and selectivity of these reactions .

Indole Synthesis

2-Ethynylaniline is instrumental in the synthesis of indoles, a class of compounds with significant pharmaceutical importance. A recent study demonstrated a stereoselective copper-catalyzed cascade reaction of 2-Ethynylaniline with silylynamides, providing a novel route to N-vinylsilylindoles .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that 2-ethynylaniline is used as a starting material in the synthesis of a variety of 1,2-disubstituted indoles . Indoles are a class of compounds that are prevalent in many pharmaceuticals and natural products, suggesting that 2-Ethynylaniline could indirectly interact with a wide range of biological targets.

Mode of Action

2-Ethynylaniline participates in chemical reactions to form more complex molecules. For instance, it’s used in a copper-catalyzed three-component reaction with sulfonyl azide and nitroolefin. This reaction generates functionalized indoles in good yields and proceeds smoothly under mild conditions .

Biochemical Pathways

Indoles can interact with various enzymes and receptors, influencing numerous biochemical pathways .

Pharmacokinetics

Its physicochemical properties, such as its molecular weight (11715 g/mol) and its solubility, may influence its pharmacokinetic behavior .

Result of Action

Its reaction products, such as 1,2-disubstituted indoles, can have various biological effects depending on their specific structures and the targets they interact with .

Action Environment

The action of 2-Ethynylaniline can be influenced by various environmental factors. For instance, the yield and efficiency of its reactions can depend on factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability and reactivity can be affected by storage conditions .

Propiedades

IUPAC Name |

2-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-7-5-3-4-6-8(7)9/h1,3-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQPJHSFIXARGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399999 | |

| Record name | 2-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylaniline | |

CAS RN |

52670-38-9 | |

| Record name | 2-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-ethynylaniline?

A1: The molecular formula of 2-ethynylaniline is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: Are there any spectroscopic data available for 2-ethynylaniline?

A2: Yes, 2-ethynylaniline's fragmentation pattern under electron impact is similar to that of indole, suggesting a potential isomerization before degradation. [] This highlights the close structural relationship between these compounds.

Q3: What are the primary synthetic applications of 2-ethynylaniline?

A3: 2-Ethynylaniline serves as a key starting material for synthesizing a diverse range of heterocycles, including indoles, quinolines, quinazolines, and more. Its reactivity stems from the presence of both aniline and alkyne functionalities, enabling participation in various cyclization and coupling reactions.

Q4: Can you provide specific examples of reactions involving 2-ethynylaniline?

A4: Certainly. 2-Ethynylaniline undergoes copper-catalyzed annulation with α-substituted diazoacetates to yield C2-functionalized indoles. [] It also reacts with benzaldehydes in a one-pot synthesis to produce 1,2-disubstituted indoles. [] Additionally, copper-catalyzed [5+1] annulation with N,O-acetals leads to the formation of quinoline derivatives. []

Q5: What role does 2-ethynylaniline play in the synthesis of indole-3-carboxamides?

A5: 2-Ethynylaniline reacts with isocyanates in the presence of a rhodium catalyst through a tandem cyclization-addition sequence, ultimately forming indole-3-carboxamides. This reaction proceeds under mild conditions and demonstrates good functional group tolerance. []

Q6: How is 2-ethynylaniline utilized in the synthesis of quinoline derivatives?

A6: 2-Ethynylaniline reacts with glyoxals in a copper-catalyzed tandem reaction to efficiently synthesize 2-acylquinolines. This method offers a streamlined alternative to traditional multi-step approaches that often require toxic cyanides. []

Q7: Are there any metal-free synthetic applications of 2-ethynylaniline?

A7: Yes, 2-ethynylaniline can undergo cyclization and CO2 fixation to synthesize 3-carboxylated indoles in the absence of transition metal catalysts. This tandem reaction proceeds efficiently at elevated temperature and pressure using only an inorganic base like K2CO3. []

Q8: Can 2-ethynylaniline be used to synthesize polymers?

A8: Yes, 2-ethynylaniline was used in a click coupling reaction with azide-functionalized iron oxide nanoparticles to create a conducting polyaniline-Fe3O4 nanohybrid. [] This nanohybrid, when incorporated into a poly(vinyl alcohol) matrix, showed improved mechanical properties and electrical conductivities.

Q9: What are some alternative uses of 2-ethynylaniline beyond heterocycle synthesis?

A9: Beyond heterocycle formation, 2-ethynylaniline is valuable in material science. For instance, its grafting behavior on hydrogenated silicon surfaces has been studied, revealing insights into surface modification strategies. []

Q10: Can you elaborate on the use of 2-ethynylaniline in synthesizing atomically precise silver nanoparticles?

A10: Researchers have synthesized atomically precise silver nanoparticles using 2-ethynylaniline derivatives as ligands. These nanoparticles, stabilized by thiolate and halide ligands, exhibit high catalytic activity in cycloisomerization reactions, transforming 2-ethynylaniline derivatives into indoles. [] This approach highlights the potential of precisely controlling nanoparticle structure for targeted catalytic applications.

Q11: What is the role of copper catalysts in reactions involving 2-ethynylaniline?

A11: Copper catalysts play a crucial role in activating the alkyne moiety of 2-ethynylaniline, facilitating various cyclization and coupling reactions. The specific copper species and reaction conditions influence the reaction pathway and product selectivity.

Q12: What factors influence the regioselectivity of reactions involving 2-ethynylaniline?

A12: Regioselectivity is influenced by factors like catalyst system, substituents on the 2-ethynylaniline, and reaction conditions. For example, palladium-catalyzed reactions with isocyanides can yield either pyrrolo[2,3-b]indoles or ureas depending on the presence or absence of a ligand, showcasing the ligand's ability to direct reaction pathways. []

Q13: Are there any examples of tandem reactions involving 2-ethynylaniline?

A13: Yes, several tandem reactions utilize 2-ethynylaniline. For instance, a copper-catalyzed domino three-component coupling-cyclization reaction with a secondary amine and aldehyde affords 2-(aminomethyl)indoles. This reaction highlights the potential for building molecular complexity efficiently. []

Q14: How does the choice of catalyst impact product formation in reactions with 2-ethynylaniline?

A14: Different catalysts can lead to diverse products from 2-ethynylaniline. For instance, using InBr3 can result in either intramolecular cyclization to form indoles or intermolecular dimerization to yield quinolines, depending on the terminal substituent on the alkyne. [] This highlights the importance of catalyst selection in controlling reaction pathways.

Q15: Can you provide an example where reaction conditions affect the outcome of 2-ethynylaniline transformations?

A15: In the electrochemical selenocyclization of 2-ethynylanilines with diselenides, careful control of reaction conditions is crucial for achieving optimal yields of 3-selenylindoles. [] This highlights the importance of optimizing electrochemical parameters for successful transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester](/img/structure/B1227538.png)

![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)

![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)